molecular formula C15H17BrN2O2 B4231175 1-(4-bromophenyl)-3-(cyclopentylamino)-2,5-pyrrolidinedione

1-(4-bromophenyl)-3-(cyclopentylamino)-2,5-pyrrolidinedione

Cat. No. B4231175
M. Wt: 337.21 g/mol
InChI Key: MZYISCUOSLSQRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-bromophenyl)-3-(cyclopentylamino)-2,5-pyrrolidinedione, also known as BCT-197, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. BCT-197 is a potent inhibitor of the inflammatory mediator, TGF-β1, which plays a crucial role in the pathogenesis of various diseases.

Mechanism of Action

1-(4-bromophenyl)-3-(cyclopentylamino)-2,5-pyrrolidinedione is a potent inhibitor of the TGF-β1 signaling pathway, which plays a crucial role in the pathogenesis of various diseases. TGF-β1 is a cytokine that regulates cell growth, differentiation, and apoptosis. In pathological conditions, such as fibrosis and cancer, TGF-β1 signaling is dysregulated, leading to the activation of fibroblasts and the accumulation of extracellular matrix proteins.
1-(4-bromophenyl)-3-(cyclopentylamino)-2,5-pyrrolidinedione inhibits the TGF-β1 signaling pathway by binding to the ATP-binding site of the TGF-β type I receptor (TβRI). This binding prevents the activation of downstream signaling pathways, leading to the inhibition of fibroblast activation and extracellular matrix deposition.
Biochemical and Physiological Effects
1-(4-bromophenyl)-3-(cyclopentylamino)-2,5-pyrrolidinedione has been shown to have significant biochemical and physiological effects in various disease models. In a mouse model of pulmonary fibrosis, 1-(4-bromophenyl)-3-(cyclopentylamino)-2,5-pyrrolidinedione treatment led to a significant reduction in lung fibrosis, inflammation, and collagen deposition. In a mouse model of liver fibrosis, 1-(4-bromophenyl)-3-(cyclopentylamino)-2,5-pyrrolidinedione treatment led to a significant reduction in liver fibrosis and inflammation, as well as an improvement in liver function.

Advantages and Limitations for Lab Experiments

1-(4-bromophenyl)-3-(cyclopentylamino)-2,5-pyrrolidinedione has several advantages and limitations for lab experiments. One advantage is that it is a potent and specific inhibitor of the TGF-β1 signaling pathway. This specificity allows for the targeted inhibition of fibroblast activation and extracellular matrix deposition, which are crucial processes in the pathogenesis of fibrosis and cancer.
One limitation of 1-(4-bromophenyl)-3-(cyclopentylamino)-2,5-pyrrolidinedione is that it has poor solubility in water, which can make it difficult to administer in vivo. Another limitation is that it has a short half-life, which can limit its effectiveness in long-term studies.

Future Directions

There are several future directions for the study of 1-(4-bromophenyl)-3-(cyclopentylamino)-2,5-pyrrolidinedione. One direction is to investigate its potential therapeutic applications in other diseases, such as cancer and renal fibrosis. Another direction is to develop more potent and specific inhibitors of the TGF-β1 signaling pathway, which may have improved pharmacokinetic properties and therapeutic efficacy.
Conclusion
In conclusion, 1-(4-bromophenyl)-3-(cyclopentylamino)-2,5-pyrrolidinedione is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. 1-(4-bromophenyl)-3-(cyclopentylamino)-2,5-pyrrolidinedione inhibits the TGF-β1 signaling pathway, which plays a crucial role in the pathogenesis of fibrosis and cancer. 1-(4-bromophenyl)-3-(cyclopentylamino)-2,5-pyrrolidinedione has significant biochemical and physiological effects in various disease models, but it also has limitations for lab experiments. There are several future directions for the study of 1-(4-bromophenyl)-3-(cyclopentylamino)-2,5-pyrrolidinedione, which may lead to the development of more effective therapies for fibrosis and cancer.

Scientific Research Applications

1-(4-bromophenyl)-3-(cyclopentylamino)-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary fibrosis, liver fibrosis, and cancer. In a preclinical study, 1-(4-bromophenyl)-3-(cyclopentylamino)-2,5-pyrrolidinedione was shown to inhibit the TGF-β1 signaling pathway, which plays a crucial role in the pathogenesis of pulmonary fibrosis. 1-(4-bromophenyl)-3-(cyclopentylamino)-2,5-pyrrolidinedione treatment led to a significant reduction in lung fibrosis, inflammation, and collagen deposition in a mouse model of pulmonary fibrosis.
In another study, 1-(4-bromophenyl)-3-(cyclopentylamino)-2,5-pyrrolidinedione was shown to inhibit the TGF-β1 signaling pathway in a mouse model of liver fibrosis. 1-(4-bromophenyl)-3-(cyclopentylamino)-2,5-pyrrolidinedione treatment led to a significant reduction in liver fibrosis and inflammation, as well as an improvement in liver function.

properties

IUPAC Name

1-(4-bromophenyl)-3-(cyclopentylamino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2O2/c16-10-5-7-12(8-6-10)18-14(19)9-13(15(18)20)17-11-3-1-2-4-11/h5-8,11,13,17H,1-4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZYISCUOSLSQRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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